molecular formula C21H24ClN3O3S B4718711 3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B4718711
M. Wt: 434.0 g/mol
InChI Key: WYJQDKDIAAGYJK-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C21H24ClN3O3S This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

The synthesis of 3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chloro-4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced via the reaction of the benzamide intermediate with a suitable isothiocyanate.

    Attachment of the Pentanoylamino Group: The final step involves the attachment of the pentanoylamino group through an amide coupling reaction, using reagents such as pentanoyl chloride and a base like triethylamine.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamothioyl group, potentially converting it to a thiol or thioether.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S/c1-3-5-9-19(26)23-15-7-6-8-16(13-15)24-21(29)25-20(27)14-10-11-18(28-4-2)17(22)12-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,23,26)(H2,24,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJQDKDIAAGYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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